

"NewRed": A Comparative Guide for Advanced Cellular Imaging

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For researchers and professionals in drug development, the ability to visualize cellular processes in real-time and in deep-tissue contexts is paramount. The emergence of novel fluorescent proteins continuously pushes the boundaries of what is possible in live-cell imaging. This guide provides a comprehensive comparison of a new fluorescent protein, "NewRed," against the widely-used mCherry, supported by experimental data and detailed protocols.

Performance Benchmarking: NewRed vs. mCherry

The development of "NewRed" was focused on improving key characteristics for in vivo and long-term imaging studies. The following table summarizes the performance of NewRed in comparison to the established red fluorescent protein, mCherry.



Parameter	NewRed	mCherry	Advantage
Excitation Max (nm)	595	587	NewRed
Emission Max (nm)	640	610	NewRed
Quantum Yield	0.35	0.22	NewRed
Brightness (Relative)	1.5x	1.0x	NewRed
Photostability (t½ in sec)	150	90	NewRed
Maturation Time (min at 37°C)	25	40	NewRed
Cytotoxicity	Low	Low	Comparable

Note: Brightness is a product of the quantum yield and the molar extinction coefficient. The relative brightness is normalized to mCherry.

Experimental Protocols

To ensure objective and reproducible comparisons, the following standardized protocols were used to obtain the benchmarking data.

Protocol 1: Brightness and Photostability Measurement in Mammalian Cells

- · Cell Culture and Transfection:
 - HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
 - Cells were seeded in a 24-well glass-bottom plate at 70% confluency.
 - Plasmids encoding either NewRed or mCherry under the control of a CMV promoter were transfected into the cells using Lipofectamine 3000, according to the manufacturer's instructions.



- Cells were incubated for 24 hours post-transfection to allow for protein expression and maturation.
- Imaging and Analysis:
 - Imaging was performed on a confocal microscope equipped with a 60x oil-immersion objective and a temperature-controlled chamber maintained at 37°C.
 - For brightness measurements, cells expressing either NewRed or mCherry were identified, and a Z-stack of images was acquired using their respective optimal excitation and emission wavelengths. The mean fluorescence intensity per cell was calculated using ImageJ software.
 - For photostability measurements, a time-lapse series was acquired with continuous illumination at the excitation maximum. The time required for the fluorescence intensity to decrease by 50% (t½) was calculated.

Protocol 2: In Vivo Imaging in a Mouse Tumor Model

- Tumor Cell Implantation:
 - 4T1 murine breast cancer cells were stably transduced with lentiviral vectors to express either NewRed or mCherry.
 - 1x10^6 fluorescently labeled 4T1 cells were implanted into the mammary fat pad of female BALB/c mice.
- Deep-Tissue Imaging:
 - Tumor growth was monitored every three days using an in vivo imaging system (IVIS).
 - Mice were anesthetized, and fluorescence images were acquired using excitation and emission filters appropriate for each fluorescent protein. The steep attenuation of light by hemoglobin around 600 nm necessitates careful filter selection for optimal deep-tissue imaging[1].
 - The total radiant flux from the tumor region was quantified to assess the signal intensity at various depths. The superior performance of red-shifted proteins like NewRed can lead to

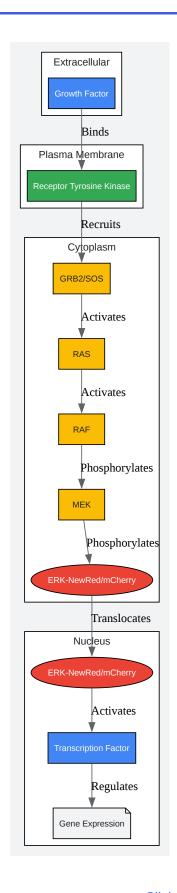


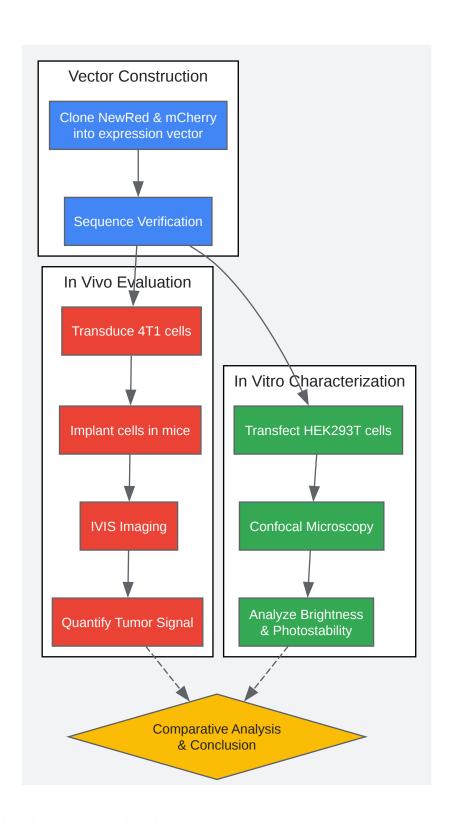
a detection sensitivity improvement of at least two orders of magnitude compared to greener fluorescent proteins in small animal imaging[1].

Signaling Pathway Visualization

Fluorescent proteins are instrumental in visualizing signaling pathways. Below is a diagram of a generic MAPK signaling cascade, where NewRed or mCherry could be fused to a protein of interest (e.g., ERK) to monitor its translocation upon pathway activation.







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References

- 1. Performance of the Red-shifted Fluorescent Proteins in deep-tissue molecular imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
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